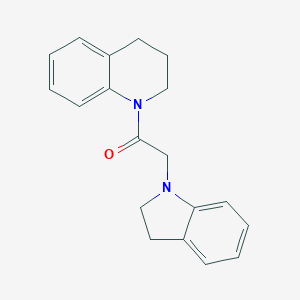![molecular formula C13H17NO4S B496955 2-氨基-5,6-二氢-4H-环戊并[b]噻吩-3,4-二甲酸二乙酯 CAS No. 1029689-54-0](/img/structure/B496955.png)
2-氨基-5,6-二氢-4H-环戊并[b]噻吩-3,4-二甲酸二乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of “2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” involves the use of cyclopentanone, methyl cyanoacetate, and sulfur in methanol, with morpholine added dropwise over a period of 30 minutes at 35 °C .Molecular Structure Analysis
The molecular structure of related compounds like “2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile” and “2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” have been identified. The InChI codes for these compounds are “1S/C8H8N2S/c9-4-6-5-2-1-3-7(5)11-8(6)10/h1-3,10H2” and “1S/C8H10N2OS/c9-7(11)6-4-2-1-3-5(4)12-8(6)10/h1-3,10H2,(H2,9,11)” respectively .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are complex and involve multiple steps. For instance, the synthesis of “2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” involves the reaction of cyclopentanone with methyl cyanoacetate and sulfur in methanol, followed by the addition of morpholine .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like “2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile” and “2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” have been identified. They are light yellow to beige-brown crystalline powders .科学研究应用
科学研究中的噻吩衍生物
植物色素的化学和生物化学噻吩衍生物(如甜菜碱)具有显着的生物活性,包括抗氧化特性。甜菜碱由含氮核心结构组成,已在各种植物科中被发现,并被用作化学系统标记。它们的合成涉及酪氨酸酶和 DOPA 双加氧酶等关键酶,其应用扩展到色素生产和潜在的健康益处,因为它们具有安全性及抗氧化活性 (Khan & Giridhar, 2015).
药理学应用基于噻吩的化合物的研究和开发在治疗用途方面非常广泛。噻吩衍生物显示出广泛的生物活性,包括抗菌、抗癌和抗炎作用。它们也是头孢西丁和拉替曲塞等药物的一部分,显示出它们在药学中的重要性。噻吩在药物开发中的多功能性突出了它们在创造新型治疗剂方面的潜力 (Xuan, 2020).
合成和材料化学噻吩衍生物在杂环化合物的合成中至关重要,表明它们是有机合成中的重要中间体。它们独特的电子特性使它们在为技术应用创造有机材料方面很有价值。这种多功能性突出了噻吩衍生物在合成化学和材料科学中的重要性,为在各个领域开辟创新应用铺平了道路 (Gomaa & Ali, 2020).
安全和危害
作用机制
- DEAT contains an indole nucleus, which is known for its diverse biological activities. Indole derivatives have been associated with antiviral, anti-inflammatory, anticancer, antioxidant, and other pharmacological effects .
- DEAT’s action may lead to various cellular effects, such as:
Target of Action
Result of Action
生化分析
Biochemical Properties
Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including nitric oxide synthase (NOS) inhibitors . The nature of these interactions often involves the inhibition of enzyme activity, which can lead to a decrease in the production of reactive nitrogen species. Additionally, diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate may interact with other proteins involved in oxidative stress responses, thereby modulating cellular redox states.
Cellular Effects
The effects of diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the NF-κB signaling pathway, leading to changes in the expression of genes involved in inflammation and immune responses . Furthermore, diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate can alter cellular metabolism by impacting the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are critical for maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate exerts its effects through various mechanisms. One key mechanism involves the binding interactions with nitric oxide synthase, leading to the inhibition of enzyme activity and subsequent reduction in nitric oxide production . This inhibition can result in decreased oxidative and nitrosative stress within cells. Additionally, diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate may influence gene expression by modulating transcription factors such as NF-κB, thereby altering the expression of genes involved in inflammatory responses.
Temporal Effects in Laboratory Settings
The temporal effects of diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate in laboratory settings have been studied to understand its stability and long-term impact on cellular function. Over time, this compound has shown stability under various experimental conditions, with minimal degradation observed . Long-term studies have indicated that diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate can sustain its inhibitory effects on nitric oxide synthase, leading to prolonged reductions in oxidative and nitrosative stress. These findings suggest that the compound can maintain its biochemical activity over extended periods, making it suitable for long-term experimental applications.
Dosage Effects in Animal Models
In animal models, the effects of diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate vary with different dosages. Studies have shown that at lower dosages, the compound effectively inhibits nitric oxide synthase activity without causing significant adverse effects . At higher dosages, there may be threshold effects, including potential toxicity and adverse reactions. It is crucial to determine the optimal dosage that maximizes the compound’s beneficial effects while minimizing any toxic or adverse outcomes.
Metabolic Pathways
Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism may involve enzymatic reactions that modify its structure, leading to the formation of metabolites with distinct biochemical properties . These metabolic pathways can influence the compound’s efficacy and duration of action, as well as its potential interactions with other biomolecules.
Transport and Distribution
The transport and distribution of diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate can localize to various cellular compartments, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is essential for understanding its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization can influence the compound’s interactions with biomolecules and its overall biochemical activity, highlighting the importance of understanding its subcellular distribution.
属性
IUPAC Name |
diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-3-17-12(15)7-5-6-8-9(7)10(11(14)19-8)13(16)18-4-2/h7H,3-6,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVIJNDDNWYXSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1C(=C(S2)N)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-cyano-2-{[2-(diethylamino)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B496872.png)
![4-Amino-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B496873.png)
![4-amino-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B496874.png)
![N-{[(4-amino-5-cyano-2-pyrimidinyl)sulfanyl]acetyl}-N'-phenylurea](/img/structure/B496875.png)
![4-Amino-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-5-pyrimidinecarbonitrile](/img/structure/B496876.png)
![4-amino-2-{[4-(4-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B496877.png)
![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-amino-5-pyrimidinecarbonitrile](/img/structure/B496878.png)
![4-amino-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B496880.png)

![7,10-dioxo-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinolin-8-yl 2-furoate](/img/structure/B496886.png)
![1-({[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B496888.png)
![N-({[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B496892.png)
![N-({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B496893.png)
